molecular formula C17H22N4O5S2 B10991231 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B10991231
M. Wt: 426.5 g/mol
InChI Key: GJRNUTCCVKAUJZ-UHFFFAOYSA-N
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Description

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound with a molecular formula of C16H20N4O6S This compound is notable for its unique structure, which includes a pyrimidine ring, a sulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using nucleophiles like amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and catalysts, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases or proteases, by binding to their active sites. This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on cellular processes like signal transduction, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide can be compared with similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C17H22N4O5S2

Molecular Weight

426.5 g/mol

IUPAC Name

1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H22N4O5S2/c1-11-14(16(23)20-17(24)19-11)28(25,26)21-8-5-12(6-9-21)15(22)18-7-4-13-3-2-10-27-13/h2-3,10,12H,4-9H2,1H3,(H,18,22)(H2,19,20,23,24)

InChI Key

GJRNUTCCVKAUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CS3

Origin of Product

United States

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